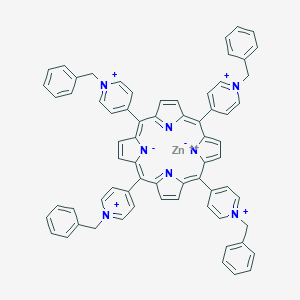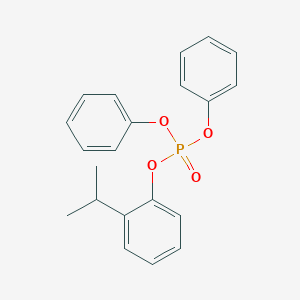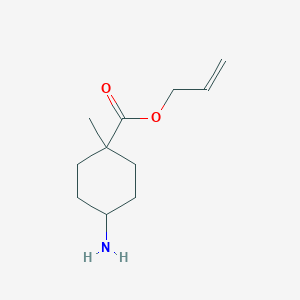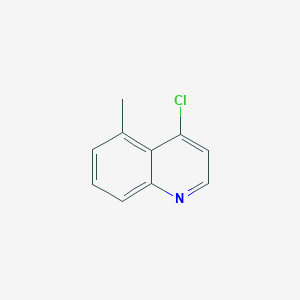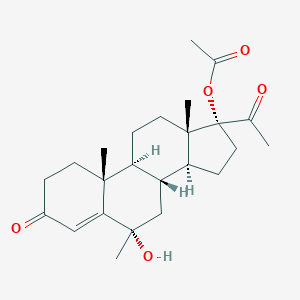![molecular formula C6H12N2O B132828 1,1-dimethyl-3-[(E)-prop-1-enyl]urea CAS No. 143470-10-4](/img/structure/B132828.png)
1,1-dimethyl-3-[(E)-prop-1-enyl]urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,1-dimethyl-3-[(E)-prop-1-enyl]urea, also known as diuron, is a herbicide that is widely used in agriculture to control the growth of weeds. It was first introduced in the 1950s and has since become a popular choice for farmers due to its effectiveness and low cost. Diuron is a white crystalline solid with a molecular weight of 233.26 g/mol and a melting point of 158-159°C.
Wirkmechanismus
Diuron works by inhibiting the photosynthetic electron transport chain in plants, specifically by binding to the D1 protein in photosystem II. This prevents the transfer of electrons from water to NADP+, which is necessary for the production of ATP and NADPH. As a result, the plant is unable to produce enough energy to sustain its growth and eventually dies.
Biochemische Und Physiologische Effekte
Diuron has been shown to have a number of biochemical and physiological effects on plants, including the inhibition of photosynthesis, the disruption of cell membranes, and the alteration of protein synthesis. It has also been shown to affect the growth and development of roots, stems, and leaves in plants.
Vorteile Und Einschränkungen Für Laborexperimente
Diuron is a widely used herbicide in agriculture due to its effectiveness and low cost. In laboratory experiments, it has been found to be a useful tool for studying the effects of herbicides on plants and for investigating the mechanisms of photosynthesis. However, 1,1-dimethyl-3-[(E)-prop-1-enyl]urea can be toxic to some non-target organisms, including aquatic plants and animals, and care must be taken when using it in the laboratory.
Zukünftige Richtungen
There are a number of potential future directions for research on 1,1-dimethyl-3-[(E)-prop-1-enyl]urea, including the development of new formulations that are less toxic to non-target organisms, the investigation of its effects on soil microorganisms, and the study of its potential as a biocide in water treatment. Additionally, further research is needed to better understand the mechanisms of 1,1-dimethyl-3-[(E)-prop-1-enyl]urea toxicity and to develop more effective methods for its removal from the environment.
Synthesemethoden
Diuron can be synthesized through a variety of methods, including the reaction of N,N-dimethylurea with acrylonitrile in the presence of a catalyst, or the reaction of N,N-dimethylurea with chloroacetic acid in the presence of a base. The most common method for 1,1-dimethyl-3-[(E)-prop-1-enyl]urea synthesis involves the reaction of N,N-dimethylurea with 3-chloropropionitrile in the presence of a base.
Wissenschaftliche Forschungsanwendungen
Diuron has been extensively studied for its herbicidal properties and has been found to be effective against a wide range of weeds, including annual and perennial grasses, broadleaf weeds, and sedges. It works by inhibiting photosynthesis in the target plants, leading to their death. Diuron has also been studied for its potential use as a biocide in water treatment, as it has been shown to be effective against algae and other aquatic organisms.
Eigenschaften
CAS-Nummer |
143470-10-4 |
|---|---|
Produktname |
1,1-dimethyl-3-[(E)-prop-1-enyl]urea |
Molekularformel |
C6H12N2O |
Molekulargewicht |
128.17 g/mol |
IUPAC-Name |
1,1-dimethyl-3-[(E)-prop-1-enyl]urea |
InChI |
InChI=1S/C6H12N2O/c1-4-5-7-6(9)8(2)3/h4-5H,1-3H3,(H,7,9)/b5-4+ |
InChI-Schlüssel |
IIGCYQPNZRSCLY-SNAWJCMRSA-N |
Isomerische SMILES |
C/C=C/NC(=O)N(C)C |
SMILES |
CC=CNC(=O)N(C)C |
Kanonische SMILES |
CC=CNC(=O)N(C)C |
Synonyme |
Urea, N,N-dimethyl-N-1-propenyl-, (E)- (9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



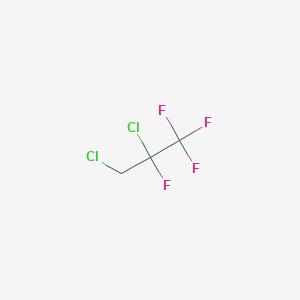
![Pyrido[2,3-b]pyrazine-2,3,6-triol](/img/structure/B132747.png)
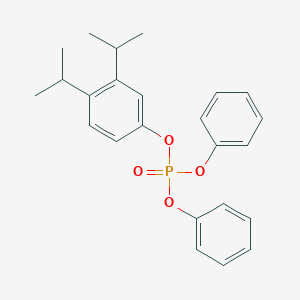
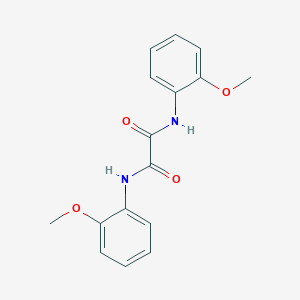
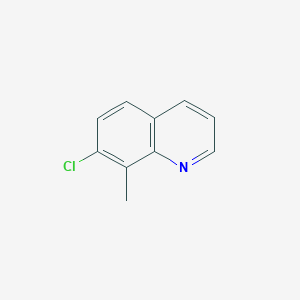
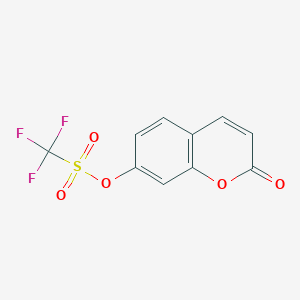
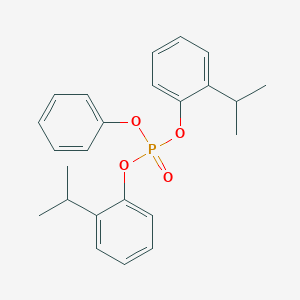
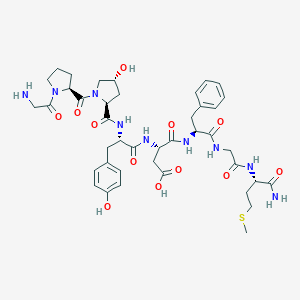
![Tert-butyl N-[(1E,3E)-penta-1,3-dienyl]carbamate](/img/structure/B132769.png)
